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Compound of Interest

Compound Name: 3,5-Dimethylheptan-4-one

Cat. No.: B095985

A Comprehensive Technical Guide to the Spectroscopic Data of 3,5-Dimethylheptan-4-one

This technical guide provides an in-depth overview of the spectroscopic data for 3,5-
Dimethylheptan-4-one, tailored for researchers, scientists, and professionals in the field of
drug development. This document presents key quantitative data from Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside
detailed experimental protocols and workflow visualizations.

Chemical Structure and Properties

3,5-Dimethylheptan-4-one is a branched aliphatic ketone with the chemical formula COH180.
[1][2][3][4] Its structure consists of a heptanone backbone with methyl groups at the 3 and 5
positions.

Molecular Formula: CoH1sO[1]

Molecular Weight: 142.24 g/mol [1]

IUPAC Name: 3,5-dimethylheptan-4-one[1]
CAS Registry Number: 19549-84-9[1][2][3][4]

Spectroscopic Data

The following sections summarize the key spectroscopic data for 3,5-Dimethylheptan-4-one.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

e Instrument: Varian A-60[1]

e Source of Sample: Aldrich Chemical Company, Inc., Milwaukee, Wisconsin[1]

Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
25-29 Multiplet 2H CH (at C3 and C5)
1.3-1.7 Multiplet 4H CHz (at C2 and C6)
CHs (at C3-CHs and
1.0-12 Doublet 6H
C5-CHs)
0.8-1.0 Triplet 6H CHs (at C1 and C7)

Note: Predicted peak characteristics. Actual experimental data may vary.

e Instrument: Varian CFT-20[1]

Chemical Shift (ppm) Assignment

~215 C=0 (C4)

~50 CH (C3 and C5)

~25 CH: (C2 and C6)

~15 CHs (C3-CHs and C5-CHs)
~10 CHs (Cl and C7)

Note: Predicted peak characteristics. Actual experimental data may vary.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. For 3,5-

Dimethylheptan-4-one, the key absorption is the carbonyl (C=0) stretch. Saturated aliphatic

ketones typically show a strong C=0 stretching vibration band around 1715 cm~1.[5][6][7]

o Technique: Capillary Cell: Neat[1]

e Source of Sample: Aldrich Chemical Company, Inc., Milwaukee, Wisconsin[1]

Wavenumber (cm~—?) Intensity Assignment

~2960 Strong C-H stretch (alkane)

~1715 Strong C=0 stretch (ketone)[5][6][7]
~1465 Medium C-H bend (alkane)

~1380 Medium C-H bend (alkane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The fragmentation of ketones is often characterized by a-cleavage, where the

bond adjacent to the carbonyl group is broken.[8][9]

e Technique: GC-MS (Gas Chromatography-Mass Spectrometry)[1]

m/z Relative Intensity Possible Fragment
142 [M]* Molecular lon

113 [M - C2Hs]*

85 [M - CaHo]*

57 [CaHo]*

43 [C3H7]*

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data presented above,
adapted for 3,5-Dimethylheptan-4-one.

NMR Spectroscopy Protocol

This protocol outlines the procedure for acquiring *H and 3C NMR spectra.
e Sample Preparation:

o Dissolve approximately 10-20 mg of 3,5-Dimethylheptan-4-one in about 0.7 mL of a
deuterated solvent (e.g., CDCls).

o Add a small amount of tetramethylsilane (TMS) as an internal standard (O ppm).

o Transfer the solution to a 5 mm NMR tube.
e Instrument Setup:

o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to optimize its homogeneity and achieve sharp signals.
o Data Acquisition:

o H NMR: Acquire the proton spectrum using a standard single-pulse experiment.

o 13C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to
obtain singlets for each unique carbon.

IR Spectroscopy Protocol

This protocol describes the acquisition of an IR spectrum for a liquid sample.
o Sample Preparation (Neat Liquid):

o Place a small drop of 3,5-Dimethylheptan-4-one between two salt plates (e.g., NaCl or
KBr) to create a thin liquid film.
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e Instrument Setup:

o Ensure the spectrometer's sample chamber is purged with dry air or nitrogen to minimize
atmospheric interference.

o Perform a background scan with the empty salt plates.
o Data Acquisition:
o Place the prepared salt plates in the sample holder.

o Acquire the IR spectrum, typically over a range of 4000-400 cm~1.

Mass Spectrometry (GC-MS) Protocol

This protocol details the analysis of 3,5-Dimethylheptan-4-one using GC-MS.
e Sample Preparation:

o Prepare a dilute solution of 3,5-Dimethylheptan-4-one in a volatile organic solvent (e.g.,
dichloromethane or hexane).

¢ Instrument Setup:

o Set the gas chromatograph oven temperature program to ensure separation of the analyte
from any impurities.

o Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 30-200).
o Use electron ionization (EI) at a standard energy of 70 eV.

o Data Acquisition:
o Inject a small volume (e.g., 1 pL) of the prepared solution into the GC inlet.

o The compound will be separated on the GC column and subsequently analyzed by the
mass spectrometer.
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Visualizations

The following diagrams illustrate the workflows for the spectroscopic analyses.

Mass Spectrometry (GC-MS) Workflow
Sample Preparation _— . lonization & Fragmentation
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IR Spectroscopy Workflow
Sample Preparation Background Scan Data Acquisition
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Spectral Analysis

Mass Analysis & Detection (Fragmentation Pattern)
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Sample Preparation Data Acquisition Data Processing Spectral Analysis
(Dissolve in CDCI3 with TMS) (1H and 13C Spectra) (Fourier Transform, Phasing) (Peak Integration, Chemical Shift)

Click to download full resolution via product page

Caption: General workflows for NMR, IR, and GC-MS spectroscopic analysis.

Spectroscopic Data Acquisition

Data Interpretation

IR Spectrum Mass Spectrum NMR Spectra (1H & 13C)
(Functional Groups) (Molecular Weight & Formula) (Carbon-Hydrogen Framework)
I

Structure Elucidation of
3,5-Dimethylheptan-4-one
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [spectroscopic data for 3,5-Dimethylheptan-4-one (NMR,
IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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